![molecular formula C24H22Cl2N4O2S B2711978 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 2034480-61-8](/img/structure/B2711978.png)
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C24H22Cl2N4O2S and its molecular weight is 501.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a novel pyrrolopyrimidine derivative that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes a pyrrolopyrimidine core, a butyl group, and a dichlorophenyl acetamide moiety. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that derivatives of pyrrolopyrimidines exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating promising results.
-
In Vitro Studies :
- The compound showed inhibitory effects on several cancer cell lines including HCT116 (colon cancer), HepG2 (liver cancer), and PC3 (prostate cancer). For instance, it exhibited an IC50 value of 6.9 μM against HCT116 cells, which is comparable to established chemotherapeutics such as doxorubicin .
- A study highlighted that modifications in the pyrrolopyrimidine scaffold could enhance anticancer efficacy by targeting specific kinases involved in tumor growth and proliferation .
-
Mechanism of Action :
- The compound is believed to inhibit key signaling pathways associated with cancer cell survival and proliferation. It targets cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K), which are crucial for cell cycle regulation and survival .
- It also induces apoptosis in cancer cells through caspase activation pathways, leading to DNA fragmentation and cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrrolopyrimidine derivatives:
Modification | Effect on Activity |
---|---|
Addition of bulky groups | Enhanced potency against specific cancer lines |
Substitution at the phenyl ring | Altered interaction with target proteins |
Replacement of thio group with hydrazide | Increased anti-hepatic cancer activity |
Research has shown that certain modifications can significantly increase the efficacy of these compounds against resistant cancer types .
Case Studies
-
Study on Pyrido[2,3-d]pyrimidines :
- A comprehensive review highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives, noting their ability to inhibit various kinases involved in cancer signaling pathways. The study emphasized the need for further exploration into their mechanisms and potential therapeutic applications .
- Clinical Implications :
Aplicaciones Científicas De Investigación
Biomedical Applications
-
Anticancer Activity
- Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth and proliferation .
- A study highlighted that compounds containing thioamide functionalities showed enhanced anticancer activity due to their ability to interact with specific cellular targets, thereby disrupting cancer cell metabolism and inducing apoptosis .
-
Inhibition of Kinases
- The compound has been investigated as a potential inhibitor of polo-like kinase 1 (Plk1), a protein implicated in cell cycle regulation and cancer progression. Inhibitors targeting Plk1 have shown promise in preclinical models for treating various malignancies .
- Structural optimization studies have reported that modifications to the phenyl ring and the introduction of thio groups can significantly enhance the binding affinity and selectivity towards Plk1, making this compound a candidate for further development as an anticancer agent .
-
Mechanisms of Action
- The mechanisms by which this compound exerts its effects include interference with cell cycle progression and induction of cellular stress responses. By targeting specific kinases or pathways, it can lead to reduced proliferation rates in cancer cells.
- Case studies have documented the use of similar compounds in clinical settings, showcasing their potential in combination therapies where they enhance the efficacy of existing chemotherapeutics .
Case Studies
- Study on Antitumor Activity
- A recent study evaluated the antitumor effects of a related compound on human tumor cell lines expressing folate receptors. The results indicated an increase in cytotoxicity compared to control groups, suggesting that targeting folate pathways may enhance therapeutic outcomes in certain cancer types .
- Polo-like Kinase Inhibition
Propiedades
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N4O2S/c1-2-3-11-30-23(32)22-21(17(13-27-22)15-7-5-4-6-8-15)29-24(30)33-14-20(31)28-16-9-10-18(25)19(26)12-16/h4-10,12-13,27H,2-3,11,14H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVDRPOCDILZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.